molecular formula C12H9N3O3S B2416149 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921816-00-4

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2416149
CAS No.: 921816-00-4
M. Wt: 275.28
InChI Key: QVQMALMJBQFMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including furan, oxadiazole, and thiophene . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Compounds with similar structures are often involved in reactions with other organic compounds, and can act as intermediates in the synthesis of more complex molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. These properties could be determined through experimental analysis .

Scientific Research Applications

Energetic Materials

Compounds based on oxadiazole rings, including furazan and oxadiazole derivatives, have been explored for their applications as insensitive energetic materials. These compounds are synthesized through high-temperature reactions and characterized for their moderate thermal stabilities and insensitivity towards impact and friction. Their detonation performance, indicating potential superiorities to TNT, makes them of interest for applications requiring stable, energetic materials (Yu et al., 2017).

Antimicrobial and Hemolytic Activity

Derivatives of 1,3,4-oxadiazole have been evaluated for their antimicrobial and hemolytic activities. These compounds, prepared through a series of chemical transformations, show activity against selected microbial species, highlighting the potential of oxadiazole derivatives in developing new antimicrobials with low toxicity (Gul et al., 2017).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives containing furan and oxadiazol moieties have shown significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds inhibit tumor growth, tumor-induced angiogenesis, and endothelial proliferation, presenting a promising approach for anticancer therapy (Chandrappa et al., 2010).

Tyrosinase Inhibition

Furan-oxadiazole hybrids have been identified as potent tyrosinase inhibitors, with some derivatives exhibiting more efficacy than the standard ascorbic acid. These findings suggest potential applications in developing skin whitening agents and treatments for malignant melanoma (Irfan et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-10(7-8-3-2-6-19-8)13-12-15-14-11(18-12)9-4-1-5-17-9/h1-6H,7H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQMALMJBQFMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.